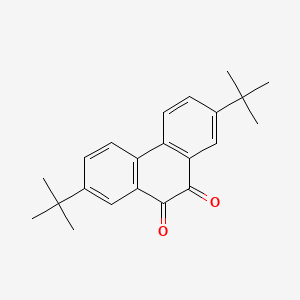
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C22H26O2 It is a derivative of phenanthrenequinone, where two tert-butyl groups are substituted at the 2 and 7 positions of the phenanthrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene as the starting material.
Oxidation: Phenanthrene is oxidized to form phenanthrenequinone.
Substitution: The tert-butyl groups are introduced at the 2 and 7 positions through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tert-butyl chloride and aluminum chloride are used for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various functional groups in place of tert-butyl groups.
Aplicaciones Científicas De Investigación
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrenequinone: The parent compound without tert-butyl substitutions.
9,10-Phenanthraquinone: Another derivative with different substituents.
2,7-Di-tert-butyl-9,10-phenanthrenequinone: A closely related compound with similar structural features.
Uniqueness
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups at the 2 and 7 positions, which can influence its chemical reactivity, stability, and potential applications. The tert-butyl groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall behavior in chemical reactions.
Propiedades
Número CAS |
24620-40-4 |
|---|---|
Fórmula molecular |
C22H24O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,7-ditert-butylphenanthrene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)20(24)19(23)17(15)11-13/h7-12H,1-6H3 |
Clave InChI |
YCUNZGWKZODMHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3)C(C)(C)C)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)


![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)


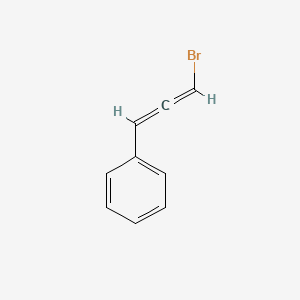
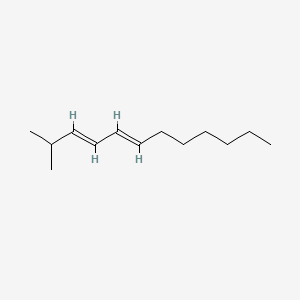
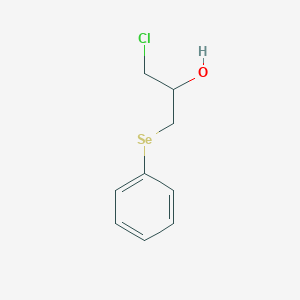
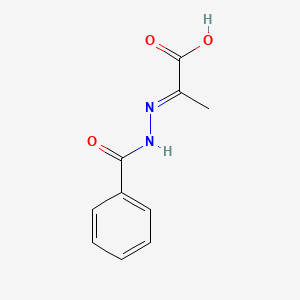

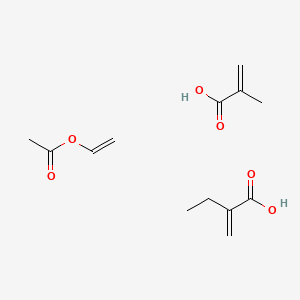
![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
